molecular formula C17H11N3O2 B5817403 2-(2-FURYL)-3-(3-PYRIDYL)-4(3H)-QUINAZOLINONE

2-(2-FURYL)-3-(3-PYRIDYL)-4(3H)-QUINAZOLINONE

Cat. No.: B5817403
M. Wt: 289.29 g/mol
InChI Key: SOIIVKJSLPNOMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-FURYL)-3-(3-PYRIDYL)-4(3H)-QUINAZOLINONE is a heterocyclic compound that features a quinazolinone core structure. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-FURYL)-3-(3-PYRIDYL)-4(3H)-QUINAZOLINONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction between 2-aminobenzamide and a suitable aldehyde or ketone in the presence of an acid catalyst can yield the quinazolinone core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-FURYL)-3-(3-PYRIDYL)-4(3H)-QUINAZOLINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-FURYL)-3-(3-PYRIDYL)-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-FURYL)-4(3H)-QUINAZOLINONE
  • 3-(3-PYRIDYL)-4(3H)-QUINAZOLINONE
  • 2-(2-FURYL)-3-(4-PYRIDYL)-4(3H)-QUINAZOLINONE

Uniqueness

2-(2-FURYL)-3-(3-PYRIDYL)-4(3H)-QUINAZOLINONE is unique due to its specific substitution pattern on the quinazolinone core, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-(furan-2-yl)-3-pyridin-3-ylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2/c21-17-13-6-1-2-7-14(13)19-16(15-8-4-10-22-15)20(17)12-5-3-9-18-11-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIIVKJSLPNOMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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